L-TRYPTOPHAN (INDOLE-D5)
CAS No.:
Cat. No.: VC3685521
Molecular Formula:
Molecular Weight: 209.26
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 209.26 |
|---|
Introduction
Chemical Structure and Properties
L-Tryptophan (indole-d5) is a deuterium-labeled variant of L-tryptophan where five hydrogen atoms in the indole ring have been replaced by deuterium atoms. This strategic isotopic substitution creates a compound with identical chemical properties to normal tryptophan but with distinguishable mass for analytical purposes.
| Property | Value |
|---|---|
| Molecular Formula | C11H7D5N2O2 |
| Average Mass | 209.260 Da |
| Monoisotopic Mass | 209.121261 Da |
| CAS Registry Number | 62595-11-3 |
| Stereochemistry | 1 defined stereocenter (S configuration) |
The compound is known by several synonyms in scientific literature, including:
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L-Tryptophan-2',4',5',6',7'-d5 (indole-d5)
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L-(2,4,5,6,7-²H₅)Tryptophan
-
Trp-d5
-
Deuterated tryptophan
Synthesis Methods
The production of L-Tryptophan (indole-d5) typically employs acid-catalyzed hydrogen-deuterium exchange reactions. A practical and efficient method described in scientific literature involves treating 3-substituted indoles with 20 wt% D₂SO₄ in CD₃OD at temperatures between 60-90°C .
The in situ preparation of a 20 wt% D₂SO₄/CH₃OD/D₂O solution enables large-scale and cost-effective synthesis of this deuterated compound, making it more accessible for research applications .
Applications in Research
Analytical Standard for Mass Spectrometry
L-Tryptophan (indole-d5) serves as a valuable standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) quantification methods. The deuterium labeling creates a mass shift that allows researchers to differentiate between endogenous tryptophan and the labeled standard, enabling precise quantification in complex biological samples .
Metabolic Pathway Investigation
The compound plays a crucial role in metabolic pathway studies, particularly those involving tryptophan metabolism. Researchers have utilized L-tryptophan (indole-d5) to investigate enzymatic activities such as tryptophan decarboxylase (TDC), which converts tryptophan to tryptamine .
In one notable study, lemon seedlings grown in the presence of [d5]Trp demonstrated the in vivo decarboxylation process, allowing researchers to track the reaction:
tryptophan-(indole [d5]) → tryptamine-(indole [d5]) + CO₂
This experimental approach enabled clear identification of both unlabeled tryptamine and [d5]tryptamine through HPLC-ESI-MS/MS analysis, confirming TDC activity in the plant system .
Biochemical Significance
L-Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules including:
The metabolism of tryptophan involves several enzymes and pathways:
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Tryptophan hydroxylase (TPH) for serotonin biosynthesis
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Indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO) for kynurenine formation
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Intestinal bacterial tryptophanase converting tryptophan to indole, pyruvate, and ammonia
The deuterated analog maintains identical biochemical behavior while providing the analytical advantage of mass differentiation, making it an invaluable tool for accurately tracking these metabolic processes.
| Parameter | Specification |
|---|---|
| Deuterium Incorporation | ≥98 atom % D |
| Chemical Purity | ≥98% |
| Format | Neat (solid) |
Research-grade L-Tryptophan (indole-d5) can be obtained from suppliers such as LGC Standards (catalog number CDN-D-1522) and other specialty chemical providers that manufacture isotope-labeled compounds for analytical applications.
Research Applications
Mass Spectrometry-Based Quantification
The compound serves as an internal standard for accurate quantification of tryptophan in various biological matrices. The mass difference between the deuterated and non-deuterated forms allows for precise measurement even in complex samples .
Metabolomic Studies
In metabolomic investigations, L-Tryptophan (indole-d5) helps researchers track the transformation of tryptophan through various biochemical pathways. This capability is particularly valuable when studying conditions where tryptophan metabolism may be altered, such as neurological disorders, immune system dysfunction, or gastrointestinal conditions .
Plant Biochemistry Research
Plant scientists utilize L-Tryptophan (indole-d5) to investigate indole alkaloid biosynthetic pathways. In studies with lemon seedlings, researchers demonstrated the conversion of deuterated tryptophan into deuterated tryptamine and its N-methyl derivatives, providing evidence for specific enzymatic activities in plant tissues .
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